3,5-Bis(dimethylamino)phenol
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Overview
Description
“3,5-Bis(dimethylamino)phenol” is a chemical compound with the molecular formula C10H16N2O . It contains a total of 29 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of new Schiff bases from the condensation reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux has been described .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(dimethylamino)phenol” includes a phenol group with two dimethylamino groups attached at the 3rd and 5th positions . The structure also contains 1 six-membered ring, 2 tertiary amines (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
“3,5-Bis(dimethylamino)phenol” is a powder with a molecular weight of 180.25 . It is stored at temperatures below -10 degrees Celsius .
Scientific Research Applications
Complex Formation and Molecular Structures
- 3,5-Bis(dimethylamino)phenol is involved in the formation of various lithium and sodium phenolates. Studies show that the solid-state structures of complexes derived from this compound have been determined by X-ray diffraction (Koten et al., 1993).
Photochemical Properties
- Photolysis of 3,5-bis(dimethylamino)benzyl alcohol and its corresponding acetate and phenylacetate esters produces a solvent-incorporated adduct, 3,5-bis(dimethylamino)benzyl ethers, and 3,5-bis(dimethylamino)toluene. This demonstrates the potential of 3,5-Bis(dimethylamino)phenol in photochemical applications (Perrotta et al., 2011).
Polymer Synthesis
- The compound is used in the synthesis of 1-[3,5-bis(N,N-dimethylamino)phenoxy]-ω-(2,4,6-tricyanophenylthio)alkanes, which examine the effect of spacer chain length on intramolecular charge–transfer interaction. This is significant in the field of polymer chemistry (Itoh et al., 1995).
Catalysis and Polymerization
- Amine-bis(phenolate) chromium(III) chloride complexes that incorporate 3,5-Bis(dimethylamino)phenol are used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, indicating its role in catalytic processes (Devaine-Pressing et al., 2015).
Ligand Synthesis
- It is also involved in the synthesis of ligands like 1,2-bis(3,5-bis[(dimethylamino)methyl]phenyl)acetylene, used in palladium-catalyzed cross-coupling, highlighting its utility in organometallic chemistry (Spee et al., 2000).
Safety And Hazards
“3,5-Bis(dimethylamino)phenol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3,5-bis(dimethylamino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBZONHGHSXYCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40776055 |
Source
|
Record name | 3,5-Bis(dimethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(dimethylamino)phenol | |
CAS RN |
16857-98-0 |
Source
|
Record name | 3,5-Bis(dimethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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